molecular formula C16H16N4O B10816896 6-Oxo-4-phenyl-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile

6-Oxo-4-phenyl-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B10816896
M. Wt: 280.32 g/mol
InChI Key: IYZCXOYSFFJOPU-UHFFFAOYSA-N
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Description

6-Oxo-4-phenyl-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile is a dihydropyrimidine-5-carbonitrile derivative, a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The dihydropyrimidine core, particularly when functionalized with a carbonitrile group, is a privileged structure in the design of bioactive molecules and is known to serve as a key pharmacophore in compounds targeting a range of biological pathways . This compound is of high research value for the development of novel anti-infective agents. Structurally similar pyrimidine-carbonitrile hybrids have demonstrated promising broad-spectrum antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains . Research indicates that such analogs can suppress microbial biofilm formation, a key virulence factor in persistent infections, and exhibit potent activity against challenging pathogens like K. pneumoniae and P. aeruginosa . Furthermore, the dihydropyrimidine-5-carbonitrile scaffold is a recognized template in oncology research. It forms the basis for potent, dual-purpose inhibitors of critical kinase targets such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are pivotal in cell proliferation and tumor angiogenesis . Compounds featuring this core structure have shown potent apoptotic antiproliferative activity against various cancer cell lines in experimental models . The piperidin-1-yl substituent at the 2-position, as present in this molecule, is a common feature in pharmaceuticals and can significantly influence the compound's physicochemical properties and binding affinity to biological targets . This product is intended for use in chemical biology, hit-to-lead optimization, and mechanism-of-action studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-oxo-4-phenyl-2-piperidin-1-yl-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c17-11-13-14(12-7-3-1-4-8-12)18-16(19-15(13)21)20-9-5-2-6-10-20/h1,3-4,7-8H,2,5-6,9-10H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZCXOYSFFJOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalyzed Cyclocondensation

In ethanol with potassium carbonate (K₂CO₃), equimolar quantities of benzaldehyde (0.1 mol), malononitrile (0.1 mol), and urea (0.1 mol) are refluxed for 24 hours. The reaction proceeds via Knoevenagel condensation, followed by cyclization, yielding 6-amino-4-phenyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile (Compound 1a) with an 89% yield. Spectral data confirm the structure:

  • IR (KBr): 3493 cm⁻¹ (NH₂), 2217 cm⁻¹ (C≡N), 1693 cm⁻¹ (C=O).

  • ¹H NMR (DMSO-d₆): δ 7.33–7.45 (m, 5H, ArH), 10.53 (s, NH).

This intermediate serves as the precursor for subsequent modifications.

Chlorination at Position 2

To introduce a leaving group at position 2, the 2-oxo moiety of Compound 1a is converted to a chloro derivative using phosphorus oxychloride (POCl₃).

Phosphorus Oxychloride-Mediated Chlorination

Refluxing Compound 1a (0.05 mol) with POCl₃ (20 mL) for 3 hours produces 4-amino-2-chloro-6-phenylpyrimidine-5-carbonitrile (Compound 2a) in 56% yield. Key characteristics include:

  • IR (KBr): 766 cm⁻¹ (C-Cl).

  • ¹H NMR (DMSO-d₆): δ 7.56–7.58 (m, 5H, ArH).

The chloro group at position 2 enables nucleophilic substitution with piperidine.

Nucleophilic Substitution with Piperidine

The final step involves replacing the chloro group in Compound 2a with piperidine.

Piperidine Substitution Under Basic Conditions

A mixture of Compound 2a (0.01 mol) and piperidine (0.015 mol) in absolute ethanol (20 mL) is refluxed for 3 hours in the presence of K₂CO₃ (0.01 mol). The base neutralizes HCl generated during the reaction, driving the substitution to completion. The target compound, 6-oxo-4-phenyl-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile, is isolated in 62–68% yield after recrystallization from ethanol.

Characterization Data:

  • IR (KBr): 2204 cm⁻¹ (C≡N), 1564 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d₆): δ 1.45–1.60 (m, 6H, piperidine CH₂), 3.20–3.35 (m, 4H, piperidine N-CH₂), 7.42–7.54 (m, 5H, ArH).

  • Mass Spec (m/z): 307 (M⁺, 100%).

Alternative Synthetic Routes

One-Pot Copper-Catalyzed Coupling

A patent method describes coupling 2-chloro-6-oxo-4-phenylpyrimidine-5-carbonitrile with piperidin-2-one using copper iodide (CuI) and 8-hydroxyquinoline in DMF at 25°C. While this approach avoids multi-step synthesis, yields remain lower (45–50%) compared to the nucleophilic substitution route.

Reaction Optimization and Challenges

Solvent and Catalyst Impact

  • Ethanol vs. DMF: Ethanol favors nucleophilic substitution due to its polar aprotic nature, while DMF enhances copper-catalyzed reactions.

  • Base Selection: K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in deprotonating piperidine, accelerating substitution.

Byproduct Formation

Prolonged reflux (>5 hours) leads to dimerization side products, reducing yields. Strict temperature control (80–90°C) and monitoring via TLC are critical.

Comparative Analysis of Methods

Method Yield Time Catalyst
Cyclocondensation89%24 hK₂CO₃
Chlorination56%3 hPOCl₃
Piperidine Substitution62%3 hK₂CO₃
Copper-Catalyzed50%12 hCuI, 8-Hydroxyquinoline

Chemical Reactions Analysis

Types of Reactions

6-Oxo-4-phenyl-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The piperidine ring can be substituted with other amines or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Acidic or basic conditions with appropriate nucleophiles.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that 6-Oxo-4-phenyl-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile exhibits several pharmacological properties:

1. Antimicrobial Activity
Numerous studies have demonstrated the compound's efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis and protein synthesis pathways.

2. Anticancer Potential
The compound has shown promise in inhibiting cancer cell proliferation in vitro. It appears to interact with specific kinases involved in cell signaling pathways that regulate growth and apoptosis. Molecular docking studies suggest that it binds effectively to targets associated with tumor growth.

3. Anti-inflammatory Effects
Preliminary investigations highlight the anti-inflammatory properties of this compound. It may inhibit pro-inflammatory cytokines and reduce oxidative stress, making it a candidate for treating inflammatory diseases.

Case Studies

Several case studies have explored the applications of this compound:

Study Objective Findings
Prabhakar et al. (2024)Evaluate antimicrobial activityShowed significant inhibition against S. aureus and E. coli using disc diffusion methods.
Khaled et al. (2023)Investigate anticancer propertiesDemonstrated reduced proliferation of cancer cells in vitro; effective against multiple cancer lines.
Orient Journal of Chemistry (2023)Assess anti-inflammatory effectsIndicated reduction in inflammatory markers in treated cell lines.

Mechanism of Action

The mechanism of action of 6-Oxo-4-phenyl-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Pyrimidine-5-carbonitrile derivatives exhibit diverse bioactivity and physicochemical properties depending on substituents at positions 2 and 3. Below is a comparison with key analogs:

Compound Name Substituent at Position 2 Substituent at Position 4 Key Features
Target Compound Piperidin-1-yl Phenyl Enhanced solubility due to piperidine’s basicity; potential CNS activity.
3h (3-Phenylallylidene)hydrazinyl Phenyl Conjugated hydrazone moiety; orange crystals (m.p. 264–267°C).
3i (4-Nitrobenzylidene)hydrazinyl Phenyl Electron-withdrawing nitro group; red crystals (m.p. 292–295°C).
4 (Isatin-3-ylidene)hydrazinyl Phenyl Indole-derived substituent; high thermal stability (m.p. 361°C).
C15H14N4O3S [(4-Nitrobenzyl)sulfanyl] Ethyl Sulfur-containing substituent; centrosymmetric crystal packing.
6-(4-Methoxyphenyl)-2-(4-methylpiperidin-1-yl) 4-Methylpiperidin-1-yl 4-Methoxyphenyl Methoxy group enhances lipophilicity; molecular weight 324.4 g/mol.

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂ in 3i ) increase melting points and reactivity, whereas bulky substituents (e.g., piperidinyl in the target compound) may improve solubility.
  • Sulfur-containing analogs (e.g., C15H14N4O3S ) exhibit distinct crystal packing due to chalcogen bonding interactions, unlike nitrogen-based substituents .
Physical and Spectral Properties
  • Melting Points : Hydrazinyl derivatives (3h, 3i) show higher melting points (264–295°C) compared to sulfanyl analogs (161–212°C) , likely due to stronger intermolecular hydrogen bonding in hydrazones.
  • IR Spectra : The nitrile (C≡N) stretch appears consistently at ~2218–2220 cm⁻¹ across derivatives, while C=O (pyrimidine ring) absorbs at ~1675 cm⁻¹ .
  • ¹H NMR : Piperidinyl protons resonate as a multiplet at δ 1.0–3.2 ppm, distinct from hydrazinyl NH signals (δ ~10.4 ppm) or sulfanyl SCH₂ groups (δ ~3.5–4.0 ppm) .

Biological Activity

6-Oxo-4-phenyl-2-(piperidin-1-yl)-1,6-dihydropyrimidine-5-carbonitrile is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C20H20N4OC_{20}H_{20}N_4O and a molecular weight of approximately 336.4 g/mol. Its structure includes a dihydropyrimidine core, which is known for various biological activities, including anti-inflammatory and anticancer effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it showed IC50 values of 1.75–9.46 µM in MDA-MB-231 breast cancer cells, which are significantly lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU) .

The compound's anticancer properties are attributed to its ability to induce apoptosis in cancer cells. This effect is mediated by the activation of caspases, particularly caspase 9, leading to programmed cell death. Additionally, it has been shown to inhibit key signaling pathways involved in tumor growth and metastasis .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Comparison (5-FU IC50)
MDA-MB-2311.7511.73
MCF-72.9117.02
HepG23.45Not reported

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. Studies indicated that it can reduce the production of pro-inflammatory cytokines in human cell lines, suggesting a potential application in treating inflammatory diseases .

Case Studies

A notable case study involved the evaluation of this compound's effects on hepatocellular carcinoma (HCC). In animal models, it was found to significantly reduce tumor size and improve survival rates compared to untreated controls . The study emphasized the need for further investigation into its pharmacokinetics and long-term effects.

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies indicate that the compound has favorable absorption characteristics with an oral bioavailability of approximately 31.8% . Toxicity assessments in mice revealed no acute toxicity at doses up to 2000 mg/kg, suggesting a promising safety profile for future clinical applications .

Q & A

Q. Table 1: Substituent Impact on Antimicrobial Activity

PositionSubstituentMIC Range (µg/mL)Source
2Piperidin-1-yl25–50
2Hydrazinyl12.5–25
6Phenyl vs. Indole12.5 vs. 50

Advanced: What computational strategies predict the binding affinity of this compound to kinase targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina with crystal structures of kinases (e.g., PDB: 4AOF) to map interactions (e.g., hydrogen bonds with hinge regions) .
  • MD Simulations: Run 100 ns simulations in GROMACS to assess stability of piperidine-phenyl interactions in hydrophobic pockets .
  • QSAR Models: Train models with descriptors like logP, polar surface area, and H-bond acceptors using datasets from PubChem .

Advanced: How do electronic effects of substituents modulate the compound’s bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (CN): Enhance electrophilicity at C5, improving interactions with nucleophilic residues (e.g., cysteine in enzymes) .
  • Piperidin-1-yl Group: Increases lipophilicity (clogP +1.2), enhancing membrane permeability (measured via PAMPA assay) .
  • Methoxy vs. Chloro: Methoxy reduces cytotoxicity (IC50_{50} >100 µM) compared to chloro (IC50_{50} ~20 µM) due to steric and electronic effects .

Advanced: What strategies mitigate low yields (<40%) in multi-step syntheses?

Methodological Answer:

  • Optimize Step 1: Use microwave-assisted synthesis (100°C, 30 min) to improve dihydropyrimidine core formation (yield ↑ from 35% to 65%) .
  • Purification: Employ flash chromatography (hexane:ethyl acetate, 3:1) for intermediates and recrystallization (ethanol/water) for final products .
  • Catalysis: Introduce Lewis acids (e.g., ZnCl2_2) to accelerate piperidine substitution (reaction time ↓ from 12 h to 4 h) .

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